![molecular formula C11H18O B15164872 (6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene CAS No. 183435-52-1](/img/structure/B15164872.png)
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene is a compound with a unique spirocyclic structure, which means it contains a bicyclic system where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene typically involves a series of well-defined organic reactions. One common method starts with the commercially available ketone 6-methylhept-5-en-2-one. This ketone undergoes a series of transformations, including the formation of 3,3-dimethyl-2-methylenecyclohexanone, which then reacts with isoprene in a Diels-Alder reaction to form a spiro ketone. An olefination reaction on this compound yields the target molecule .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated spirocyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce more saturated hydrocarbons.
Applications De Recherche Scientifique
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[5.5]undec-8-ene: Another spirocyclic compound with a nitrogen atom in the ring system.
Spiro[5.5]undecane: A simpler spirocyclic compound without the oxygen atom.
Uniqueness
(6S)-8-Methyl-1-oxaspiro[5.5]undec-8-ene is unique due to its specific spirocyclic structure with an oxygen atom, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
183435-52-1 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
(6S)-10-methyl-1-oxaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C11H18O/c1-10-5-4-7-11(9-10)6-2-3-8-12-11/h5H,2-4,6-9H2,1H3/t11-/m0/s1 |
Clé InChI |
AYZODOGKPHOEHZ-NSHDSACASA-N |
SMILES isomérique |
CC1=CCC[C@]2(C1)CCCCO2 |
SMILES canonique |
CC1=CCCC2(C1)CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


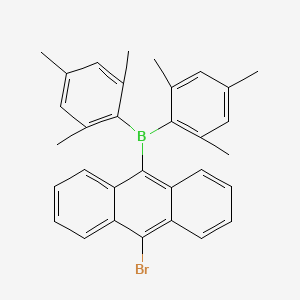
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
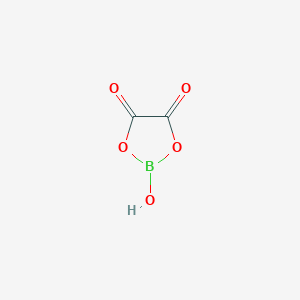


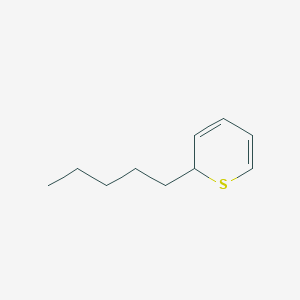
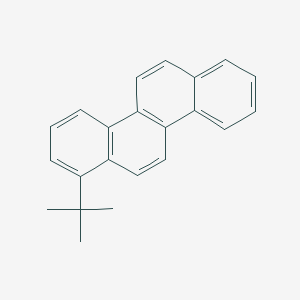
![3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester](/img/structure/B15164835.png)
![(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]](/img/structure/B15164841.png)
![4-[(E)-(4-{2-[3,4-Bis(dodecyloxy)phenyl]ethenyl}phenyl)diazenyl]benzoic acid](/img/structure/B15164842.png)
![Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate](/img/structure/B15164847.png)

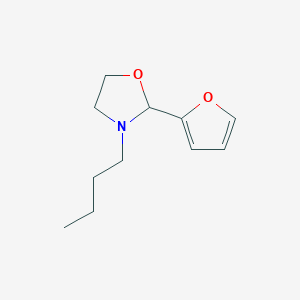
![6-[(4-Methoxyphenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B15164879.png)
